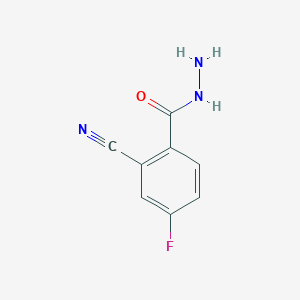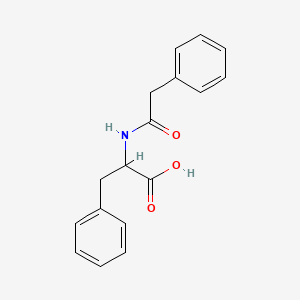
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is a synthetic organic compound belonging to the azetidine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, benzylamine can be reacted with chloroacetyl chloride to form an intermediate, which undergoes cyclization to yield the azetidine ring.
N-Methylation: The azetidine ring is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Cyclization: Utilizing efficient cyclization reactions with high-yielding precursors.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Corresponding oxidized derivatives with functional groups such as alcohols or ketones.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Substituted azetidine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing novel therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: It is used in biological studies to investigate its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing advanced materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets, including enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
1-Benzylazetidin-3-yl(methyl)carbamate hydrochloride: A similar compound with a carbamate functional group.
Substituted Azetidines: Various azetidine derivatives with different substituents on the azetidine ring.
Uniqueness: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1-benzylazetidin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-13-7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clé InChI |
RLIWIPRLVJQPLK-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


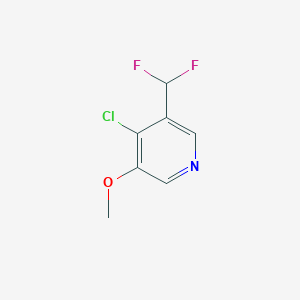
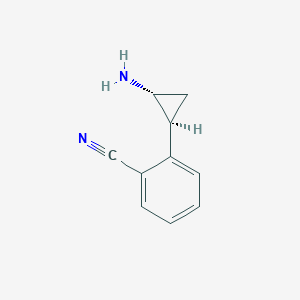
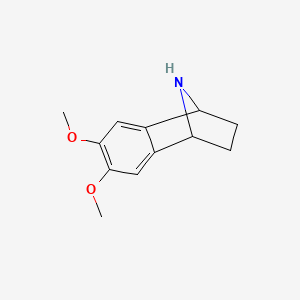
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
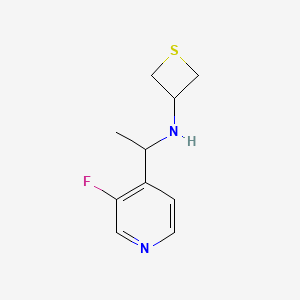

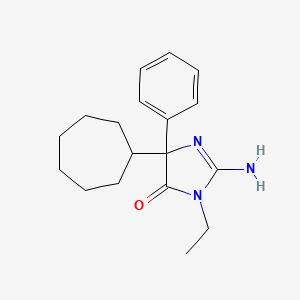



![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
